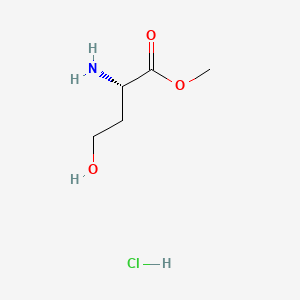
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is C5H12ClNO3 . It’s also known by other names such as L-Homoserine methyl ester HCl, methyl L-homoserinate hydrochloride, and methyl (2S)-2-amino-4-hydroxybutanoate .Chemical Reactions Analysis
(S)-(-)-4-Amino-2-hydroxybutyric acid is an important moiety of butirosin, an aminoglycoside antibiotic . It may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A . It’s also a building block for enantiopure 3-hydroxypyrrolidin-2-ones .Physical And Chemical Properties Analysis
The molecular weight of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is 169.6067 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Muscle Health and Aging
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, known as a metabolite of leucine, has been investigated for its potential benefits in muscle health, particularly in aging populations. A systematic review and meta-analysis revealed that its supplementation, often studied in the form of beta-hydroxy-beta-methylbutyrate (HMB), showed a significant positive effect on muscle mass gain in older adults, suggesting its potential to preserve muscle mass and prevent age-related muscle atrophy. The findings indicate that HMB supplementation could be a useful strategy in the prevention of muscle loss induced by sedentary behavior or other factors leading to muscle atrophy in older individuals (Wu et al., 2015).
Exercise Performance and Body Composition
Research on exercise performance and body composition has also highlighted the potential benefits of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride supplementation. Studies suggest that it may support muscle growth and strength, particularly in previously untrained individuals. The supplementation is thought to act as an anticatabolic agent, minimizing protein breakdown and cellular damage from intense exercise. This could make it beneficial for individuals engaging in resistance training, potentially enhancing gains in strength and lean body mass. However, more research is needed, especially on resistance-trained and older individuals, to fully understand its effects across different populations (Slater & Jenkins, 2000).
Safety and Toxicity Profile
Despite its potential benefits, it is crucial to understand the safety and toxicity profile of any supplement. Studies on (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, particularly in its common form as HMB, indicate a favorable safety profile. Research in both human and animal models has not identified significant adverse effects associated with its supplementation, suggesting that it is safe for consumption at commonly recommended dosages. This is particularly relevant for individuals considering its use as a dietary supplement to enhance exercise performance or support muscle health in aging (Manjarrez-Montes-de-Oca et al., 2014).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGWJYGVSOBAG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

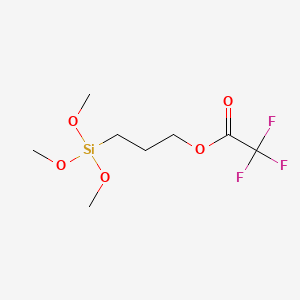
![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)
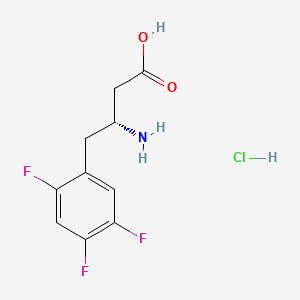

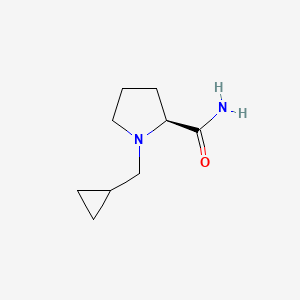
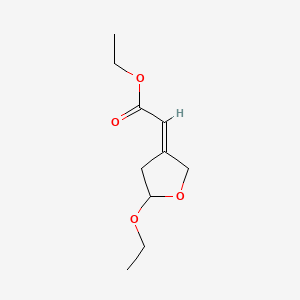
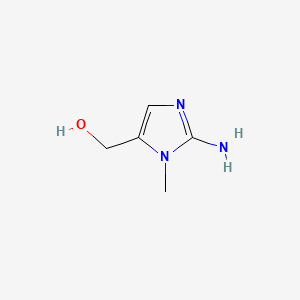
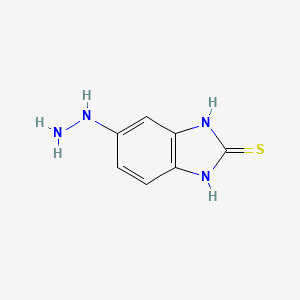

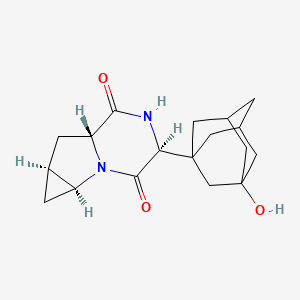
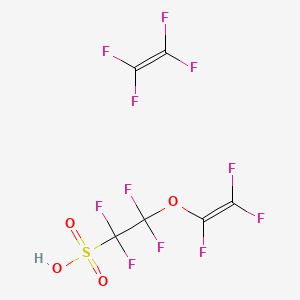
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)